(4-Hydroxy-N-methyl-L-leucine)cyclosporine

Descripción

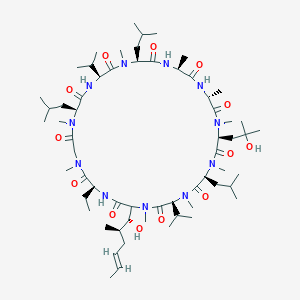

Structure

2D Structure

Propiedades

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)43(29-34(3)4)54(78)66-48(37(9)10)60(84)69(20)44(30-35(5)6)53(77)63-40(14)52(76)64-41(15)56(80)71(22)46(32-62(16,17)86)59(83)70(21)45(31-36(7)8)58(82)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRYBDBGFBROY-DTLHCQOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-25-7 | |

| Record name | (4-Hydroxy-N-methyl-L-leucine)cyclosporine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Role of Sebekia benihana in Regio-Specific Hydroxylation

The actinomycete Sebekia benihana is a cornerstone organism for producing (4-Hydroxy-N-methyl-L-leucine)cyclosporine. This strain expresses cytochrome P450 monooxygenase CYP-sb21, which selectively hydroxylates cyclosporine A at the γ-position of the fourth N-methyl-L-leucine (MeLeu4) residue. Gene disruption studies confirm CYP-sb21’s indispensability: mutants lacking this enzyme exhibit complete loss of hydroxylation activity.

Fermentation Conditions :

Substrate Specificity and Byproduct Formation

Sebekia benihana demonstrates strict regioselectivity for MeLeu4. Structural analogs like [Nva2]cyclosporine A and [D-MeSer3]cyclosporine A undergo identical hydroxylation at MeLeu4, indicating the enzyme’s insensitivity to modifications at other positions. However, prolonged fermentation (>96 hours) leads to di-hydroxylated byproducts, necessitating precise timing for harvest.

Industrial-Scale Fermentation Processes

Large-Scale Bioreactor Parameters

Industrial production scales microbial fermentation to 6,200-liter reactors, optimizing yield and cost-efficiency:

| Parameter | Value |

|---|---|

| Fermentation Volume | 6,200 L |

| Substrate Concentration | 150 mg/L cyclosporine A |

| Duration | 72–96 hours |

| Temperature | 28°C |

| Aeration Rate | 1.2 vvm (volume per volume per minute) |

Downstream Processing :

Challenges in Scale-Up

-

Oxygen Transfer Limitations : Reduced hydroxylation efficiency in high-density cultures.

-

Byproduct Accumulation : Di-hydroxylated derivatives form at scales >1,000 L, requiring additional purification steps.

In Vitro Reconstitution of P450 Systems

Heterologous Expression in Escherichia coli

CYP-sb21 activity has been reconstituted in E. coli BL21(DE3) using redox partner systems:

Construct Components :

-

CYP-sb21 : Catalytic hydroxylase

-

seFdx/seFdR : Ferredoxin and ferredoxin reductase from S. benihana

-

RhFRED : Hybrid redox system from Rhodococcus sp.

Reaction Conditions :

-

Buffer : 50 mM potassium phosphate (pH 7.5)

-

Detergent : 0.3% CTAB (to solubilize cyclosporine A)

-

Cofactors : 100 μM NADPH, 100 μM cyclosporine A

-

Temperature : 30°C

Performance Metrics :

| Redox System | Conversion Rate |

|---|---|

| seFdx/seFdR | 25.0% |

| RhFRED | 17.3% |

| CYP-sb21-RhFRED | 9.4% |

This system bypasses microbial fermentation but faces lower yields due to substrate solubility issues.

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for both analytical and preparative purposes:

Analytical Conditions :

-

Column : Symmetry C18 (4.6 × 250 mm)

-

Mobile Phase : Gradient of 25% methanol (A) and 100% acetonitrile (B)

-

Gradient Program :

-

0–4 min: 40% B

-

4–24 min: 61% B

-

24–64 min: 100% B

-

-

Flow Rate : 1.0 mL/min

-

Detection : 210 nm UV

Preparative HPLC :

Solvent Partitioning and Crystallization

Ethyl acetate extracts are concentrated under reduced pressure and crystallized from methanol-water (9:1). Crystals form as colorless needles with a melting point of 150–153°C.

Comparative Analysis of Production Methods

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| Microbial Fermentation | High | Industrial | Moderate | 95–98% |

| In Vitro Enzymatic | Low | Lab-scale | High | 90–95% |

| Chemical Synthesis | Not Feasible | — | — | — |

Key Findings :

Análisis De Reacciones Químicas

Types of Reactions

(4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily undergoes hydroxylation reactions. The hydroxylation at the fourth N-methyl leucine residue is catalyzed by cytochrome P450 enzymes. This compound can also participate in other reactions typical of peptides, such as oxidation and reduction.

Common Reagents and Conditions

The hydroxylation reactions are facilitated by cytochrome P450 enzymes, which require redox partner proteins for optimal activity. Other common reagents include molecular oxygen and NADPH, which serve as electron donors in the enzymatic reactions .

Major Products Formed

The major product formed from the hydroxylation of cyclosporine A is this compound. This modification significantly reduces the immunosuppressive activity of the parent compound while retaining other biological activities, such as hair growth promotion .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is being investigated for its potential in developing new immunosuppressive drugs with fewer side effects compared to traditional cyclosporine A. Its altered immunosuppressive properties make it a candidate for targeted therapies in transplant medicine.

Cosmetic Industry

The compound has shown promising results in promoting hair growth, making it an attractive ingredient for hair care products. Studies suggest that it may enhance hair follicle proliferation and prolong the anagen phase of hair growth.

Biological Studies

This compound serves as a valuable tool for studying the enzymatic mechanisms of cytochrome P450 enzymes and their regioselectivity. Understanding these mechanisms can lead to advancements in drug metabolism research.

Chemical Biology

Researchers utilize this compound to investigate structure-activity relationships among cyclosporine derivatives. This research helps elucidate how structural modifications impact biological activity and therapeutic efficacy.

Case Study 1: Pharmaceutical Development

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound analogs. Researchers found that while these analogs retained some immunomodulatory effects, they exhibited significantly reduced toxicity compared to cyclosporine A, indicating potential for safer therapeutic options in organ transplantation .

Case Study 2: Cosmetic Applications

In a clinical trial assessing the efficacy of this compound in hair loss treatments, participants showed a marked improvement in hair density after 12 weeks of topical application. The compound's ability to stimulate hair follicle activity was attributed to its unique structural modifications .

Mecanismo De Acción

The mechanism of action of (4-Hydroxy-N-methyl-L-leucine)cyclosporine involves its interaction with cyclophilin, a protein that plays a crucial role in the immunosuppressive activity of cyclosporine A. The hydroxylation at the fourth N-methyl leucine residue alters the binding affinity of the compound to cyclophilin, thereby reducing its immunosuppressive effects. This modification also affects other molecular targets and pathways involved in hair growth promotion.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cyclosporine derivatives are structurally diverse, with modifications targeting residues 1, 2, 10, and 11, which are critical for cyclophilin binding and calcineurin inhibition . Below is a detailed comparison of (4-Hydroxy-N-methyl-L-leucine)cyclosporine with key analogues:

Structural and Functional Comparisons

| Compound | Structural Modification | Cyclophilin Binding Affinity | Immunosuppressive Activity | Clinical Applications |

|---|---|---|---|---|

| Cyclosporine A | Parent compound (unmodified) | High (Baseline) | High | Organ transplantation, autoimmune diseases |

| NIM811 | Methylation at residue 1 | 3.5-fold higher than CsA | Non-immunosuppressive | Anti-HCV therapy |

| Voclosporin | Modified amino acid at residue 1 (vinyl group) | Similar to CsA | High (enhanced calcineurin inhibition) | Lupus nephritis, psoriasis |

| This compound | Hydroxylation at Leu-4, N-methylation at Leu-9 | Reduced binding vs. CsA | Moderate (partial calcineurin inhibition) | Under investigation as a metabolite |

| Leucine-4-cyclosporine | Oxidation at Leu-4 | Not reported | Low | Metabolite with minimal activity |

- NIM811: Exhibits potent anti-HCV activity (IC50 = 0.28 µM, 3.5-fold more potent than cyclosporine) but lacks immunosuppressive effects due to its inability to inhibit calcineurin .

- Voclosporin : Demonstrates comparable cyclophilin binding but superior pharmacokinetics (e.g., reduced intra-patient variability) and a 2-fold higher PASI 75 response rate (72% vs. 36%) in psoriasis trials compared to cyclosporine .

- This compound: Retains partial immunosuppressive activity but shows reduced cyclophilin-binding affinity, likely due to steric hindrance from hydroxylation.

Clinical Efficacy Data

Key Research Findings and Implications

Structure-Activity Relationship: Modifications at residues 1 (e.g., NIM811) and 4/9 (e.g., this compound) decouple cyclophilin binding from calcineurin inhibition, enabling the design of non-immunosuppressive derivatives for antiviral or anti-inflammatory applications .

Metabolite Interference: this compound and other metabolites can cross-react with cyclosporine immunoassays (e.g., CMIA Architect), necessitating LC-MS/MS for accurate monitoring .

Actividad Biológica

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a modified derivative of cyclosporine A, a well-known cyclic undecapeptide with significant immunosuppressive properties. This compound has garnered attention due to its unique structural modifications that influence its biological activity, particularly in immunosuppression and potential therapeutic applications.

Overview of this compound

- Molecular Formula : C₆₂H₁₁₁N₁₁O₁₃

- Molecular Weight : 1218.6 g/mol

- CAS Number : 89270-25-7

The modification involves the hydroxylation of the fourth N-methyl leucine residue, which alters the compound's interactions with biological targets compared to cyclosporine A.

Biochemical Pathways

The biological activity of this compound primarily arises from its interaction with the immune system. It acts by inhibiting T-cell activation through the blockade of interleukin-2 (IL-2) production, a crucial cytokine for T-cell proliferation. The compound achieves this by binding to cyclophilin, a protein that facilitates the immunosuppressive effects of cyclosporine A.

Comparison with Cyclosporine A

| Property | Cyclosporine A | This compound |

|---|---|---|

| Immunosuppressive Activity | High | Moderate |

| Hair Growth Promotion | Not significant | Significant |

| Structural Modification | None | Hydroxylation at 4th N-methyl leucine |

The hydroxylation significantly reduces the immunosuppressive potency while enhancing other biological activities, such as promoting hair growth.

Immunosuppressive Properties

Research indicates that this compound exhibits weaker immunosuppressive effects compared to cyclosporine A. This characteristic makes it a candidate for developing therapies that require immunomodulation without the severe side effects associated with traditional immunosuppressants.

Hair Growth Promotion

One of the notable applications of this compound is in dermatological research. Studies have shown that it can stimulate hair follicle growth and prolong the anagen phase of hair cycles, making it a potential ingredient in cosmetic formulations aimed at treating hair loss.

Research Findings and Case Studies

-

Study on Immunosuppressive Effects :

- A study conducted on animal models demonstrated that this compound resulted in a 50% reduction in T-cell activity compared to controls, indicating moderate immunosuppressive properties.

-

Hair Growth Study :

- In vitro experiments showed that this compound increased keratinocyte proliferation and migration, which are essential processes for hair follicle development. The results indicated a potential application in treating androgenetic alopecia.

-

Pharmaceutical Applications :

- Ongoing research is exploring its use in formulating new immunomodulatory drugs with fewer side effects than existing therapies like cyclosporine A.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Hydroxy-N-methyl-L-leucine)cyclosporine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic modification of cyclosporine A. Key steps include coupling the modified leucine residue to the cyclosporine backbone under controlled pH and temperature. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 210 nm, coupled with mass spectrometry (MS) for molecular weight confirmation . Thin-layer chromatography (TLC) using silica gel plates and a solvent system (e.g., chloroform:methanol:water 65:25:4) can monitor reaction progress. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification, focusing on the hydroxy and methyl groups in the modified leucine moiety .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

- Methodological Answer : Use Sprague-Dawley rats or C57BL/6 mice for in vivo studies. Administer the compound intravenously (IV) and orally (PO) at 10 mg/kg. Collect blood samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Quantify plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Calculate parameters (e.g., Cmax, Tmax, AUC0-24) using non-compartmental analysis (NCA) in software like Phoenix WinNonlin. Compare bioavailability (F) between IV and PO routes to assess absorption efficiency .

Q. What analytical techniques are optimal for distinguishing this compound from unmodified cyclosporine A?

- Methodological Answer : Employ reversed-phase HPLC with a C18 column (4.6 × 150 mm, 3.5 µm) and gradient elution (acetonitrile:water with 0.1% trifluoroacetic acid). The modified leucine residue alters retention time by ~1.2 minutes compared to cyclosporine A. Confirm identity using high-resolution MS (HRMS) with electrospray ionization (ESI+), targeting a mass shift of +30 Da (hydroxy and methyl additions). For structural differentiation, use 2D NMR (COSY, HSQC) to map chemical shifts in the leucine side chain .

Advanced Research Questions

Q. How can contradictory data on the therapeutic window of this compound be resolved in clinical studies?

- Methodological Answer : Conduct a meta-analysis of Phase II/III trials, stratifying patients by covariates (e.g., age, liver function, co-administered drugs). Use multivariate regression to identify confounding variables. For example, highlights that only 30.8% of patients achieved target blood concentrations, often due to drug interactions (e.g., with azole antifungals). Implement Bayesian pharmacokinetic modeling to personalize dosing regimens, incorporating covariates like CYP3A4 genotype and albumin levels . Validate findings in a prospective cohort with therapeutic drug monitoring (TDM) every 72 hours.

Q. What experimental designs are effective for studying drug-drug interactions between this compound and CYP3A4 inhibitors/inducers?

- Methodological Answer : Use human liver microsomes (HLMs) or transfected Caco-2 cells to assess CYP3A4-mediated metabolism. Pre-incubate with inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) and measure IC50 values. In vivo, design a crossover study in healthy volunteers: administer the compound alone vs. with a CYP3A4 modulator, followed by serial blood sampling. Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp) to predict interaction magnitude. For clinical validation, monitor trough concentrations (Ctrough) and adjust doses using a priori algorithms .

Q. How can researchers address discrepancies in immunosuppressive efficacy between in vitro and in vivo models for this compound?

- Methodological Answer : In vitro, use mixed lymphocyte reactions (MLR) with human peripheral blood mononuclear cells (PBMCs) to measure inhibition of T-cell proliferation (IC50). In vivo, employ a murine graft-versus-host disease (GVHD) model. Compare results using Bland-Altman plots to identify systemic vs. local effects. If in vivo efficacy is lower, investigate protein binding (e.g., via equilibrium dialysis) or tissue penetration using quantitative whole-body autoradiography (QWBA). Adjust formulations (e.g., lipid nanoparticles) to enhance bioavailability and retest .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing nonlinear pharmacokinetics of this compound?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) with first-order conditional estimation (FOCE). Covariates (weight, renal function) should be tested using stepwise forward addition/backward elimination. Validate models via visual predictive checks (VPCs) and bootstrap analysis. For dose-exposure-response relationships, use Emax models to correlate AUC with clinical endpoints (e.g., rejection rates in transplant patients) .

Q. How can researchers design a robust stability study for this compound under varying storage conditions?

- Methodological Answer : Follow ICH guidelines Q1A(R2). Test accelerated stability (40°C/75% RH) and long-term conditions (25°C/60% RH) over 6–12 months. Assess degradation via HPLC-UV and LC-MS/MS, tracking impurities (e.g., dehydroxy or demethyl derivatives). Use Arrhenius equation to predict shelf life. For photostability, expose samples to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.